N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.35. The purity is usually 95%.
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Scientific Research Applications
- In Vivo Efficacy : CPI-1205 demonstrates robust antitumor effects. In a Karpas-422 xenograft model, dosing at 160 mg/kg twice daily (BID) shows promising results .
- Co-crystal Structure : Researchers have obtained the co-crystal structure of CPI-1205 bound to the human PRC2 complex. This structural information aids in understanding its mechanism of action .
- Assay Results : Biochemical data generated via scintillation proximity assay (SPA) with PRC2, H3K27me3 activator peptide, and biotinylated oligonucleosomes confirm CPI-1205’s inhibitory activity .
- Derivatives : Among related compounds, derivatives of CPI-1205 (such as 1a and 1b) exhibit good antimicrobial potential .
- Structure-Activity Relationship : Structural modifications in CPI-1205 led to improved lipophilicity. These inhibitors likely form favorable contacts with the EZH2 enzyme, enhancing their overall efficacy .
Histone Methyltransferase Inhibition:
Antitumor Effects
Structural Insights
Biochemical Data
Antimicrobial Potential
Lipophilicity and Favorable Contacts
properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-7-13(18(3)17-10)15(21)16-5-6-19-11(2)8-12(22-4)9-14(19)20/h7-9H,5-6H2,1-4H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKWCTZBKYGOAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC(=NN2C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
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